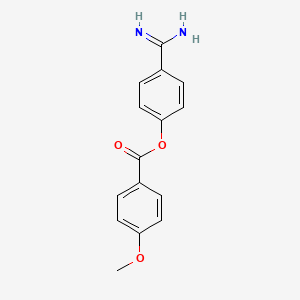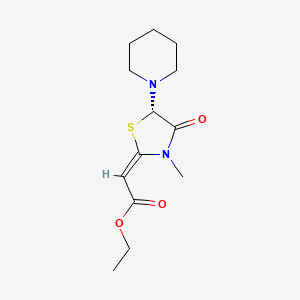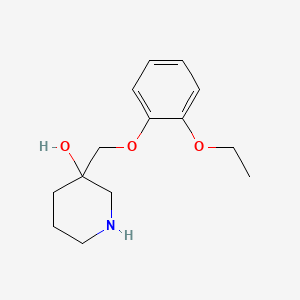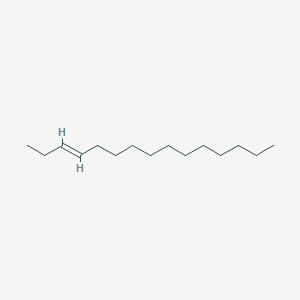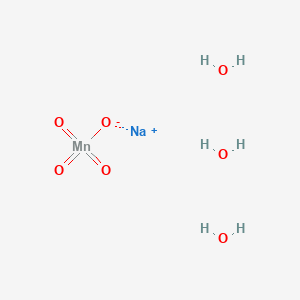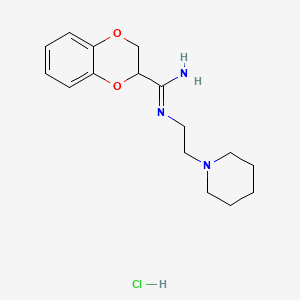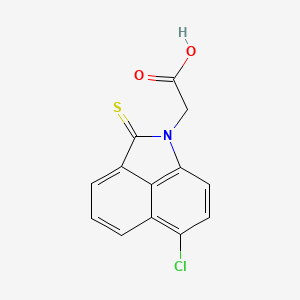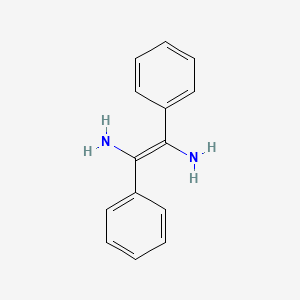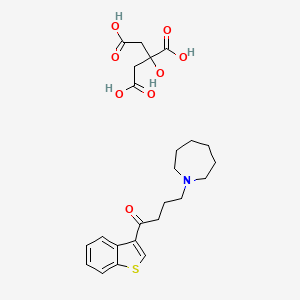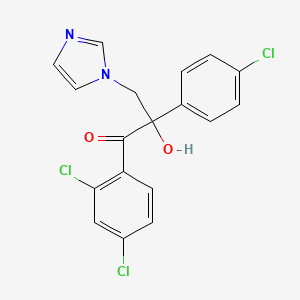
9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl- is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine base linked to a ribofuranosyl group and a thioether linkage to a naphthalenylmethyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl- typically involves multiple steps. One common method includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Attachment of the Ribofuranosyl Group: The ribofuranosyl group is introduced through a glycosylation reaction, where the purine base is reacted with a ribose derivative under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is formed by reacting the intermediate compound with a naphthalenylmethyl thiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioether linkage.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the naphthalenylmethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Various substituted purine and naphthalenylmethyl derivatives.
Applications De Recherche Scientifique
9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The thioether linkage and the ribofuranosyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Purine, 6-(((2-methylphenyl)methyl)thio)-9-beta-L-ribofuranosyl-
- 9H-Purine, 6-(((2-ethylphenyl)methyl)thio)-9-beta-L-ribofuranosyl-
- 9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-alpha-D-ribofuranosyl-
Uniqueness
9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl- is unique due to its specific structural features, such as the naphthalenylmethyl group and the beta-L-ribofuranosyl configuration. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
56964-75-1 |
|---|---|
Formule moléculaire |
C22H22N4O4S |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S)-2-(hydroxymethyl)-5-[6-[(2-methylnaphthalen-1-yl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C22H22N4O4S/c1-12-6-7-13-4-2-3-5-14(13)15(12)9-31-21-17-20(23-10-24-21)26(11-25-17)22-19(29)18(28)16(8-27)30-22/h2-7,10-11,16,18-19,22,27-29H,8-9H2,1H3/t16-,18-,19-,22-/m0/s1 |
Clé InChI |
NSYRTUCJWAVRER-FUOQNJDISA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2C=C1)CSC3=NC=NC4=C3N=CN4[C@@H]5[C@H]([C@H]([C@@H](O5)CO)O)O |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)CSC3=NC=NC4=C3N=CN4C5C(C(C(O5)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


